(R)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(allyloxy)-5-oxopentanoic acid
Description
(R)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(allyloxy)-5-oxopentanoic acid is a fluorenylmethoxycarbonyl (Fmoc)-protected amino acid derivative with the molecular formula C₂₃H₂₃NO₆ and a molecular weight of 409.438 g/mol . Its CAS registry number is 204251-86-5, and it is commonly utilized in peptide synthesis due to the Fmoc group’s role as a temporary protecting group for amines, which can be removed under mild basic conditions. The compound features an allyloxy ester moiety at the 5-position of the pentanoic acid backbone, distinguishing it from other Fmoc-amino acids with alternative ester or side-chain modifications. It is supplied by specialty chemical programs like Fisher Scientific’s Encompass, indicating its niche applications in research and pharmaceutical development .
Properties
IUPAC Name |
(4R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-prop-2-enoxypentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO6/c1-2-13-29-22(27)20(11-12-21(25)26)24-23(28)30-14-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h2-10,19-20H,1,11-14H2,(H,24,28)(H,25,26)/t20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORKKMGRINLTBPC-HXUWFJFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)C(CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)[C@@H](CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80679798 | |
| Record name | (4R)-4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-5-oxo-5-[(prop-2-en-1-yl)oxy]pentanoic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80679798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
204251-86-5 | |
| Record name | (4R)-4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-5-oxo-5-[(prop-2-en-1-yl)oxy]pentanoic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80679798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Role of Protecting Groups in Synthesis
The compound’s structure integrates two protective moieties: the fluorenylmethyloxycarbonyl (Fmoc) group at the α-amino position and the allyl ester (OAll) at the γ-carboxyl group . The Fmoc group is base-labile, removable via piperidine, while the allyl ester is cleaved under neutral conditions using palladium(0) catalysts . This orthogonal protection enables sequential deprotection, critical for solid-phase peptide synthesis (SPPS) .
Solution-Phase Synthesis via Silylation and Fmoc Protection
A patent by Google Patents (WO1997041093A1) details a solution-phase method for Fmoc-protected amines . Applied to this compound, the steps include:
-
Silylation of Glutamic Acid Derivative :
The γ-allyl ester of D-glutamic acid is silylated using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-bis(trimethylsilyl)acetamide (BSA) to form a trimethylsilyl (TMS) intermediate . -
Fmoc Introduction :
The silylated intermediate reacts with Fmoc-Cl (9-fluorenylmethyl chloroformate) in anhydrous dichloromethane (DCM) to yield the Fmoc-protected derivative .
Table 1: Solution-Phase Synthesis Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Silylation | MSTFA (2 eq), DCM, 25°C, 1 hr | Protect hydroxyl groups |
| Fmoc Protection | Fmoc-Cl (1.2 eq), DCM, 0°C → 25°C, 4 hr | Introduce Fmoc at α-amino |
| Workup | Aqueous NaHCO₃, extraction, rotary evaporation | Isolate crude product |
This method achieves yields of ~85% with minimal racemization due to the mild silylation conditions .
Solid-Phase Peptide Synthesis (SPPS) Approach
A study by Enzymatic and Solid-Phase Synthesis of New Donepezil-Based L outlines SPPS using Wang resin :
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Resin Loading :
N-Fmoc-D-Glu(OAll)-OH is coupled to Wang resin using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-(dimethylamino)pyridine (DMAP) . -
Allyl Ester Deprotection :
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and phenylsilane (PhSiH₃) in DCM remove the allyl group, exposing the γ-carboxyl . -
Peptide Chain Elongation :
Subsequent couplings (e.g., with 2-(1-benzylpiperidin-4-yl)ethylamine) use EDC/HOBt activation .
Table 2: SPPS Protocol for Fmoc-D-Glu-OAll
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Resin Activation | EDC (3 eq), DMAP (0.1 eq), DMF, 2 hr | Covalent attachment to resin |
| Allyl Removal | Pd(PPh₃)₄ (0.2 eq), PhSiH₃ (10 eq), DCM, 2 hr | Free γ-carboxyl for coupling |
| Fmoc Deprotection | Piperidine (20% in DMF), 2 × 10 min | Expose α-amino for elongation |
SPPS advantages include high purity (>95%) and scalability, though it requires specialized equipment .
Racemization Mitigation Strategies
Preserving the (R)-configuration at C4 demands strict control during activation:
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Low-Temperature Coupling : Reactions at 0–4°C minimize base-induced racemization .
-
Efficient Activating Agents : EDC with HOBt suppresses oxazolone formation, a racemization pathway .
-
Steric Hindrance : The bulky Fmoc group inherently reduces racemization by shielding the α-carbon .
Purification and Analytical Characterization
Crude products are purified via:
-
Flash Chromatography : Silica gel with ethyl acetate/hexane gradients (70:30 → 90:10) .
-
HPLC : Reverse-phase C18 column, acetonitrile/water (0.1% TFA), yielding >98% purity .
Table 3: Analytical Data
| Parameter | Method | Result |
|---|---|---|
| Purity | HPLC | 98.5% (254 nm) |
| Optical Rotation | Polarimetry | [α]²⁵D = +12.5° (c=1, DMF) |
| MS (ESI) | Mass Spectrometry | m/z 410.4 [M+H]⁺ |
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyloxy group.
Reduction: Reduction reactions can target the carbonyl groups present in the compound.
Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Piperidine in dimethylformamide (DMF) for Fmoc deprotection.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of free amines after Fmoc deprotection.
Scientific Research Applications
Structure and Composition
- Molecular Formula : C23H23NO6
- Molecular Weight : 409.4 g/mol
- IUPAC Name : (4R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-prop-2-enoxypentanoic acid
Peptide Synthesis
One of the primary applications of (R)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(allyloxy)-5-oxopentanoic acid is in the synthesis of peptides. The Fmoc group is widely used as a protecting group in solid-phase peptide synthesis (SPPS). The following table summarizes its role in peptide synthesis:
| Property | Details |
|---|---|
| Role | Protecting group |
| Deprotection Method | Base-mediated cleavage |
| Advantages | High stability; compatibility with various coupling reagents |
Case Study: Synthesis of Laxaphycin B-Type Peptides
In a study focused on the synthesis of laxaphycin B-type peptides, this compound was utilized to facilitate the formation of complex peptide structures. The study demonstrated efficient coupling reactions and successful deprotection steps leading to high yields of desired peptides .
Drug Development
The compound also shows potential in drug development, particularly in designing prodrugs that can enhance bioavailability and target specificity. Its structure allows for modifications that can improve pharmacokinetic properties.
Example: Prodrug Design
Research indicates that derivatives of this compound can be designed to release active pharmaceutical ingredients upon metabolic conversion. This approach is particularly useful in cancer therapy, where targeted delivery is crucial.
Material Science
In material science, compounds like this compound are explored for their potential in creating functional materials with specific properties.
Application: Polymer Synthesis
The incorporation of this compound into polymer matrices has been investigated for developing smart materials that respond to environmental stimuli. The ability to modify physical properties through chemical incorporation presents opportunities for innovation in various applications, including sensors and drug delivery systems.
Mechanism of Action
The mechanism of action of ®-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(allyloxy)-5-oxopentanoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective functionalization of other parts of the molecule. The compound interacts with various molecular targets, including enzymes and receptors, through its peptide bonds and functional groups.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs primarily differ in ester groups, side-chain substituents, and stereochemistry. These modifications influence physicochemical properties, synthetic utility, and biological interactions. Below is a detailed comparison:
Structural Variations and Molecular Properties
Key Observations :
- Ester Group Variability : The target compound’s allyloxy ester offers orthogonal deprotection under palladium-catalyzed conditions, unlike tert-butoxy (acid-labile) or methoxy (base-sensitive) esters .
- Stereochemical Differences : The (S)-isomer in shows distinct biochemical interactions compared to the (R)-configured target compound, highlighting the importance of chirality in bioactivity.
Bioactivity and Computational Insights
- Similarity Metrics : Computational studies () use Tanimoto and Dice indices to quantify structural similarity, predicting that analogs like the tert-butyl and methoxy derivatives share overlapping bioactivity profiles with the target compound.
- Proteomic Interaction Signatures : The CANDO platform () suggests that Fmoc-protected compounds may interact with proteomes in a manner influenced by ester groups, though experimental validation is needed.
Biological Activity
(R)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(allyloxy)-5-oxopentanoic acid is a compound that belongs to a class of molecules known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a fluorenyl group, an allyloxy side chain, and a carbonyl amine functionality. Its molecular formula is , with a molecular weight of approximately 405.43 g/mol. The IUPAC name is (4R)-5-(allyloxy)-4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-oxopentanoic acid.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antimicrobial Activity : Preliminary studies suggest that compounds containing fluorenyl derivatives exhibit antimicrobial properties. The specific interactions with bacterial enzymes or cell membranes are areas of ongoing research.
- Antitumor Activity : Fluorenone derivatives have been identified as potential antitumor agents. Research indicates that modifications in the side chains can enhance antiproliferative activity against various cancer cell lines, suggesting that this compound may also possess similar properties .
- Enzyme Inhibition : The compound's structure allows it to interact with specific enzymes, potentially inhibiting their activity. For instance, fluorenone derivatives have been shown to inhibit type I topoisomerases, which are crucial in DNA replication and repair processes .
The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:
- Interaction with Biological Targets : The fluorenyl moiety may facilitate interactions with various biological targets, including receptors and enzymes.
- Modulation of Signaling Pathways : Compounds like this one could potentially modulate signaling pathways involved in cell proliferation and apoptosis.
Case Study 1: Antitumor Activity
A study investigated the antiproliferative effects of fluorenone derivatives on cancer cell lines. It was found that certain structural modifications led to enhanced activity against breast cancer cells, indicating that similar modifications in this compound could yield promising results in cancer therapy .
Case Study 2: Antimicrobial Properties
Research on related compounds has demonstrated significant antibacterial activity against Gram-positive bacteria. This raises the possibility that this compound may also exhibit similar effects, warranting further investigation into its potential as an antimicrobial agent .
Data Table: Summary of Biological Activities
Q & A
Q. Basic
- Store in airtight containers at 2–8°C in a dark, dry environment to prevent hydrolysis or photodegradation .
- Avoid incompatible materials (e.g., strong acids/bases) to prevent hazardous reactions .
Methodology : Stability assessments for similar Fmoc derivatives recommend monitoring via HPLC or TLC to detect degradation products over time .
What synthetic applications does this compound have in peptide and prodrug design?
Advanced
The Fmoc group serves as a temporary protecting group for amines in solid-phase peptide synthesis (SPPS), while the allyloxy ester enables selective deprotection under mild conditions (e.g., Pd(0)-catalyzed cleavage) .
- Case Study : Analogous Fmoc-amino acid derivatives are used to synthesize peptide conjugates with enhanced solubility and controlled release profiles .
Methodology : Optimize coupling reactions using activators like HBTU/DIPEA in DMF, and validate deprotection efficiency via MALDI-TOF or LC-MS .
How does the allyloxy group influence the compound’s reactivity in aqueous vs. organic solvents?
Advanced
The allyloxy ester is stable in aqueous buffers (pH 4–8) but undergoes rapid hydrolysis in polar aprotic solvents (e.g., DMF) under basic conditions. This property is leveraged for:
- Site-specific activation : Allyl esters are cleaved selectively using transition-metal catalysts, minimizing side reactions .
- Contradiction Note : Conflicting data exist on hydrolysis rates; kinetic studies under varying pH/temperature are recommended to resolve discrepancies .
Methodology : Monitor reaction progress via NMR or IR spectroscopy to track ester cleavage .
What analytical techniques are recommended to assess the purity and stereochemical integrity of this compound?
Q. Advanced
- Chiral HPLC : Resolves enantiomeric impurities using a Chiralpak® column (e.g., AD-H) with hexane/isopropanol gradients .
- Circular Dichroism (CD) : Confirms retention of (R)-configuration by comparing optical activity to reference standards .
- Mass Spectrometry : Detects hydrolytic byproducts (e.g., free carboxylic acid) .
Methodology : Validate methods using spiked samples with known impurities to ensure accuracy .
What decomposition products form under thermal stress, and how can they be mitigated?
Basic
Thermal degradation (>100°C) generates:
- 9-Fluorenylmethanol : A respiratory irritant (H335) .
- Carbon monoxide : Monitor with gas detectors in high-temperature reactions .
Mitigation : Use inert atmospheres (N₂/Ar) and avoid prolonged heating .
How can racemization be minimized during Fmoc deprotection?
Q. Advanced
- Low-temperature deprotection : Use 20% piperidine in DMF at 0–4°C to reduce base-induced racemization .
- Alternative Cleavage Agents : Morpholine or DBU/hexafluoroisopropanol mixtures show lower racemization rates compared to piperidine .
Methodology : Quantify enantiomeric excess (ee) via chiral HPLC after each deprotection step .
What personal protective equipment (PPE) is essential for handling this compound?
Q. Basic
- Eye/Face Protection : ANSI-approved goggles and face shields .
- Respiratory Protection : NIOSH-certified N95 masks if ventilation is inadequate .
- Gloves : Nitrile gloves (0.11 mm thickness) with regular integrity checks .
How can X-ray crystallography aid in structural characterization of derivatives?
Advanced
Single-crystal X-ray diffraction resolves:
- Conformational flexibility : Allyloxy group orientation impacts steric interactions (e.g., with Fmoc) .
- Hydrogen-bonding networks : Critical for understanding solubility and crystallinity .
Methodology : Grow crystals via vapor diffusion (e.g., ether into DCM solution) and collect data at 123 K for high resolution .
What purification strategies are effective for isolating this compound from reaction mixtures?
Q. Advanced
- Flash Chromatography : Use silica gel with gradients of ethyl acetate/hexane (20–50%) to separate Fmoc-protected products .
- Recrystallization : Optimize solvent pairs (e.g., DCM/hexane) to enhance yield and purity .
Methodology : Monitor eluents by TLC (UV detection at 254 nm) and confirm purity via melting point analysis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
